N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
CAS No.: 1672675-19-2
Cat. No.: VC8080553
Molecular Formula: C10H14BrF3N4
Molecular Weight: 327.14 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine - 1672675-19-2](/images/structure/VC8080553.png)
Specification
CAS No. | 1672675-19-2 |
---|---|
Molecular Formula | C10H14BrF3N4 |
Molecular Weight | 327.14 g/mol |
IUPAC Name | 2-N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-1-N',1-N'-dimethylethane-1,1,2-triamine |
Standard InChI | InChI=1S/C10H14BrF3N4/c1-18(2)8(15)5-17-9-7(11)3-6(4-16-9)10(12,13)14/h3-4,8H,5,15H2,1-2H3,(H,16,17) |
Standard InChI Key | CFHLEVSTMYJCFY-UHFFFAOYSA-N |
SMILES | CN(C)C(CNC1=C(C=C(C=N1)C(F)(F)F)Br)N |
Canonical SMILES | CN(C)C(CNC1=C(C=C(C=N1)C(F)(F)F)Br)N |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name reflects its intricate substitution pattern:
-
Pyridine core: A six-membered aromatic ring with three substituents:
Molecular formula: C₉H₁₂BrF₃N₄
Molecular weight: 307.12 g/mol
Key structural analogs:
-
3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-30-7), a precursor with similar halogen and CF₃ motifs .
-
N',N'-Dimethyl-N-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine (PubChem CID 28546541), differing in bromine absence .
Synthesis and Reaction Pathways
Precursor Preparation
The synthesis begins with 3-bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-30-7), typically prepared via bromination of 5-(trifluoromethyl)pyridin-2-amine using N-bromosuccinimide (NBS) in chloroform . Yield optimization (>90%) is achieved under controlled temperatures (20–80°C) .
Physicochemical Properties
Stability:
-
Sensitive to strong acids/bases due to the labile C-Br bond .
-
Light-sensitive; storage recommendations include amber vials at -20°C .
Applications and Research Significance
Pharmaceutical Intermediates
-
Kinase Inhibitors: Pyridine derivatives are key scaffolds in kinase-targeted therapies. The bromine and CF₃ groups enhance target binding affinity .
-
Antiviral Agents: Structural analogs show activity against RNA viruses by inhibiting viral polymerase .
Materials Science
-
Ligands in Catalysis: The dimethylamino group facilitates coordination to transition metals (e.g., Ni, Pd), useful in cross-coupling reactions .
-
Fluorescent Probes: CF₃ and amine groups enable pH-sensitive fluorescence, applicable in bioimaging .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume